molecular formula C90H174N22O15 B12370006 H-Leu-Lys-D-Leu-Leu-Lys-D-Lys-Leu-D-Leu-D-Lys-Lys-Leu-Leu-D-Lys-Leu-Leu-NH2

H-Leu-Lys-D-Leu-Leu-Lys-D-Lys-Leu-D-Leu-D-Lys-Lys-Leu-Leu-D-Lys-Leu-Leu-NH2

Katalognummer: B12370006
Molekulargewicht: 1804.5 g/mol
InChI-Schlüssel: MGRVUOHLBGAMAI-SUKDZJCISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound H-Leu-Lys-D-Leu-Leu-Lys-D-Lys-Leu-D-Leu-D-Lys-Lys-Leu-Leu-D-Lys-Leu-Leu-NH2 is a synthetic peptide composed of a sequence of leucine (Leu) and lysine (Lys) amino acids, with some of the leucine and lysine residues in the D-configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Lys-D-Leu-Leu-Lys-D-Lys-Leu-D-Leu-D-Lys-Lys-Leu-Leu-D-Lys-Leu-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide would likely follow similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are crucial for efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

H-Leu-Lys-D-Leu-Leu-Lys-D-Lys-Leu-D-Leu-D-Lys-Lys-Leu-Leu-D-Lys-Leu-Leu-NH2: can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify the side chains of lysine residues.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions can modify specific amino acid residues.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of aldehydes or carboxylic acids.

Wissenschaftliche Forschungsanwendungen

H-Leu-Lys-D-Leu-Leu-Lys-D-Lys-Leu-D-Leu-D-Lys-Lys-Leu-Leu-D-Lys-Leu-Leu-NH2: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Wirkmechanismus

The mechanism of action of H-Leu-Lys-D-Leu-Leu-Lys-D-Lys-Leu-D-Leu-D-Lys-Lys-Leu-Leu-D-Lys-Leu-Leu-NH2 depends on its specific application. In general, peptides can interact with cellular membranes, proteins, or nucleic acids, leading to various biological effects. The molecular targets and pathways involved may include:

    Membrane Disruption: Peptides can insert into and disrupt cellular membranes, leading to cell lysis.

    Protein Binding: Peptides can bind to specific proteins, modulating their activity or stability.

    Signal Transduction: Peptides can activate or inhibit signaling pathways by interacting with receptors or enzymes.

Vergleich Mit ähnlichen Verbindungen

H-Leu-Lys-D-Leu-Leu-Lys-D-Lys-Leu-D-Leu-D-Lys-Lys-Leu-Leu-D-Lys-Leu-Leu-NH2: can be compared with other similar peptides, such as:

    H-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-Lys-Leu-Leu-NH2: A peptide with all L-amino acids.

    H-D-Leu-D-Lys-D-Leu-D-Leu-D-Lys-D-Leu-D-Leu-D-Lys-D-Leu-D-Leu-D-Lys-D-Leu-D-Leu-NH2: A peptide with all D-amino acids.

The uniqueness of This compound lies in its mixed configuration of L- and D-amino acids, which can confer distinct structural and functional properties compared to peptides with only L- or D-amino acids.

Eigenschaften

Molekularformel

C90H174N22O15

Molekulargewicht

1804.5 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C90H174N22O15/c1-52(2)43-61(97)77(114)99-62(31-19-25-37-91)80(117)107-73(49-58(13)14)88(125)110-69(45-54(5)6)84(121)102-63(32-20-26-38-92)78(115)100-65(34-22-28-40-94)81(118)108-74(50-59(15)16)89(126)111-70(46-55(7)8)85(122)103-64(33-21-27-39-93)79(116)101-66(35-23-29-41-95)82(119)109-75(51-60(17)18)90(127)112-71(47-56(9)10)86(123)104-67(36-24-30-42-96)83(120)106-72(48-57(11)12)87(124)105-68(76(98)113)44-53(3)4/h52-75H,19-51,91-97H2,1-18H3,(H2,98,113)(H,99,114)(H,100,115)(H,101,116)(H,102,121)(H,103,122)(H,104,123)(H,105,124)(H,106,120)(H,107,117)(H,108,118)(H,109,119)(H,110,125)(H,111,126)(H,112,127)/t61-,62-,63-,64+,65+,66-,67+,68-,69-,70+,71-,72-,73+,74-,75-/m0/s1

InChI-Schlüssel

MGRVUOHLBGAMAI-SUKDZJCISA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.